molecular formula C8H17ClN2O2S B2489169 3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride CAS No. 2418679-99-7

3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride

Cat. No.: B2489169
CAS No.: 2418679-99-7
M. Wt: 240.75
InChI Key: LCISSYCWAYSMNY-KMMPGQJCSA-N
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Description

This compound contains a thiazolidine ring, which is a five-membered heterocyclic structure with sulfur and nitrogen atoms, enhancing its pharmacological properties .

Preparation Methods

The synthesis of 3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride involves several steps. One common method includes the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to produce a thiadiazole derivative. This intermediate is then chlorinated with chloroacetyl chloride and further reacted with potassium thiocyanate (KSCN) to yield the desired thiazolidine compound . Industrial production methods often employ green chemistry principles to improve selectivity, purity, product yield, and pharmacokinetic activity .

Chemical Reactions Analysis

3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like chlorine or bromine. Major products formed from these reactions include various thiazolidine derivatives with different functional groups, enhancing their biological activity .

Scientific Research Applications

This compound has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits various pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar compounds to 3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride include other thiazolidine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. These compounds share similar pharmacological properties but differ in their specific biological activities and molecular targets. The unique structure of this compound, particularly the presence of the cyclobutan-1-amine moiety, distinguishes it from other thiazolidine derivatives .

Biological Activity

3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine; hydrochloride is a compound that incorporates thiazolidine and cyclobutane moieties, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazolidine ring : This five-membered ring contains sulfur and nitrogen, contributing to its biological properties.
  • Cyclobutane moiety : A four-membered carbon ring that may influence the compound's interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of thiazolidine derivatives against various cancer cell lines. For instance, a related compound exhibited IC50 values ranging from 0.02 to 17.02 μM against MCF7 (breast cancer), HT29 (colorectal cancer), and A2780 (ovarian cancer) cell lines . These findings suggest that derivatives of thiazolidine may possess significant anticancer properties.

The mechanisms through which thiazolidine derivatives exert their effects include:

  • Induction of Apoptosis : Compounds have been shown to increase both early and late apoptotic events in cancer cells .
  • Cell Cycle Arrest : Specific compounds induce cell cycle arrest at the S and G2/M phases, thereby inhibiting proliferation .
  • Inhibition of Migration : Significant reductions in cell migration were observed in wound-healing assays, indicating potential applications in preventing metastasis .

Anti-inflammatory Activity

Thiazolidine derivatives have also demonstrated anti-inflammatory properties. In particular, they inhibited COX-2 activity with IC50 values ranging from 0.42 to 29.11 μM, suggesting a mechanism for reducing inflammation . The compounds showed better gastrointestinal safety profiles compared to traditional NSAIDs like indomethacin.

Study on Anticancer Activity

A study conducted on several thiazolidine derivatives revealed that compounds such as 7c, 7i, and 7j significantly reduced tumor volumes in Ehrlich solid carcinoma-bearing mice compared to controls. These results highlight their potential as anticancer agents .

In Vitro Studies

In vitro experiments using the MTT assay confirmed the cytotoxicity of these compounds against various cancer cell lines. The most active compounds not only reduced colony formation but also showed promise in inducing apoptosis and inhibiting cell migration .

Data Table: Biological Activity Summary

CompoundCell Line TestedIC50 (μM)Mechanism of ActionNotes
7cHT290.02Apoptosis inductionSignificant tumor volume reduction in vivo
7iMCF75.00Cell cycle arrestModerate COX-2 inhibition
7jA278017.02Migration inhibitionHigher binding affinity towards COX-2

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c9-8-4-7(5-8)6-10-2-1-3-13(10,11)12;/h7-8H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCISSYCWAYSMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC2CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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